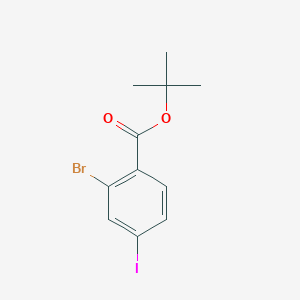

2-Bromo-4-iodo-benzoic acid tert-butyl ester

Descripción general

Descripción

2-Bromo-4-iodo-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a tert-butyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-benzoic acid tert-butyl ester typically involves the esterification of 2-Bromo-4-iodo-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

Industrial production of this compound may involve similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-iodo-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Oxidizing agents like 2-Iodoxybenzoic acid (IBX) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid esters, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications across different fields:

Organic Synthesis

2-Bromo-4-iodo-benzoic acid tert-butyl ester serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Cross-Coupling Reactions : Such as Suzuki-Miyaura coupling, where it participates in forming carbon-carbon bonds.

Medicinal Chemistry

Research indicates that derivatives of this compound may have therapeutic properties:

- Potential Pharmaceuticals : Its derivatives are investigated for their efficacy in treating various diseases, including cancer and inflammatory conditions. The compound's structure allows for modifications that can enhance biological activity.

Agrochemicals

The compound can also be used in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides that target specific biochemical pathways in plants.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity

Research has demonstrated that certain derivatives exhibit selective inhibition of MEK1 and MEK2 kinases, which are implicated in cancer proliferation. This suggests potential applications in cancer therapeutics, particularly for breast and colon cancers .

Case Study 2: Synthesis of Biologically Active Molecules

A study detailed the synthesis of biologically active compounds using this ester as a starting material. The ability to modify its structure allows for the exploration of new drug candidates with improved efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-iodo-benzoic acid tert-butyl ester in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic substitution and other reactions. The tert-butyl ester group can also participate in esterification and hydrolysis reactions, contributing to the compound’s reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-chloro-benzoic acid tert-butyl ester

- 2-Iodo-4-bromo-benzoic acid tert-butyl ester

- 2-Bromo-4-fluoro-benzoic acid tert-butyl ester

Uniqueness

2-Bromo-4-iodo-benzoic acid tert-butyl ester is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated benzoic acid esters. The combination of these halogens allows for selective reactions and the synthesis of diverse derivatives, making it a valuable compound in organic synthesis and research .

Actividad Biológica

Overview

2-Bromo-4-iodo-benzoic acid tert-butyl ester is an organic compound notable for its unique structural features, which include bromine and iodine substituents on the aromatic ring and a tert-butyl ester functional group. This compound has gained attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

The compound's molecular formula is , and it has a molecular weight of approximately 353.02 g/mol. The presence of halogens (bromine and iodine) significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways. The halogen substituents enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack by biological molecules.

Key Mechanisms:

- Calcium Channel Modulation: This compound can inhibit calcium channels, leading to altered intracellular calcium levels, which affects muscle contraction and neurotransmitter release.

- Gene Expression Regulation: It influences transcription factors sensitive to calcium, thereby modulating gene expression and cellular metabolism .

- Metabolic Pathway Interactions: The compound undergoes biotransformation in the liver via cytochrome P450 enzymes, producing metabolites that can have distinct biological effects .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains.

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Bromo-4-iodo-benzoic acid | 1–5 | E. coli |

| Related benzoic acid derivatives | 5–10 | S. aureus |

Case Studies

-

Cellular Effects in Laboratory Settings:

In vitro studies have indicated that exposure to this compound alters cell signaling pathways related to calcium ion concentrations. Long-term exposure led to significant changes in gene expression profiles associated with metabolic processes. -

Dosage Effects in Animal Models:

Animal studies revealed that low doses of the compound resulted in beneficial cardiovascular effects, such as reduced blood pressure. However, higher doses were associated with adverse effects like bradycardia and hypotension, demonstrating a clear dose-response relationship.

Research Findings

Research indicates that the unique combination of bromine and iodine atoms allows for selective reactions during synthesis, making this compound a valuable precursor in developing new therapeutic agents. Its derivatives are being explored for potential applications in treating bacterial infections and other diseases due to their biological activity.

Propiedades

IUPAC Name |

tert-butyl 2-bromo-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQYJTAMJSQUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.